molecular formula C14H20N2 B12090920 (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine

(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine

Cat. No.: B12090920
M. Wt: 216.32 g/mol
InChI Key: ONTIRTKDTIJIRW-UHFFFAOYSA-N
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Description

(3-Benzyl-3-azabicyclo[320]heptan-6-yl)methanamine is a bicyclic amine compound with a unique structure that makes it an interesting subject for scientific research This compound features a bicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-3-azabicyclo[32One common approach is the reduction of spirocyclic oxetanyl nitriles, which allows for the formation of the bicyclic structure with the desired stereochemistry . This method is scalable and can be adapted for industrial production.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-pressure hydrogenation and catalytic reduction techniques to ensure the efficient and cost-effective synthesis of the desired product. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic core.

Scientific Research Applications

(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine is unique due to its specific combination of a benzyl group and a methanamine group attached to the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine

InChI

InChI=1S/C14H20N2/c15-7-12-6-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

ONTIRTKDTIJIRW-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2C1CN)CC3=CC=CC=C3

Origin of Product

United States

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